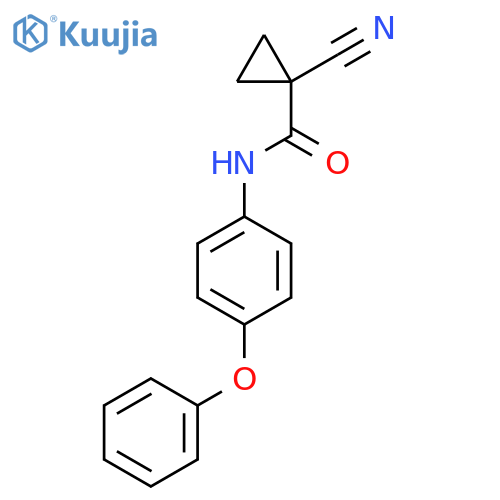

Cas no 1226440-45-4 (1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide)

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1226440-45-4

- CCG-315378

- SR-01000925465-1

- F5847-0169

- AKOS019158021

- SR-01000925465

- 1-cyano-N-(4-phenoxyphenyl)cyclopropanecarboxamide

- VU0523590-1

- 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide

-

- インチ: 1S/C17H14N2O2/c18-12-17(10-11-17)16(20)19-13-6-8-15(9-7-13)21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,20)

- InChIKey: RUXDTZJFLMTPFZ-UHFFFAOYSA-N

- SMILES: O=C(C1(C#N)CC1)NC1C=CC(=CC=1)OC1C=CC=CC=1

計算された属性

- 精确分子量: 278.105527694g/mol

- 同位素质量: 278.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 21

- 回転可能化学結合数: 4

- 複雑さ: 421

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.1Ų

- XLogP3: 3.4

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5847-0169-20μmol |

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide |

1226440-45-4 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0169-15mg |

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide |

1226440-45-4 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0169-20mg |

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide |

1226440-45-4 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0169-1mg |

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide |

1226440-45-4 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0169-10mg |

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide |

1226440-45-4 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0169-5mg |

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide |

1226440-45-4 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0169-10μmol |

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide |

1226440-45-4 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0169-2mg |

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide |

1226440-45-4 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0169-30mg |

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide |

1226440-45-4 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5847-0169-40mg |

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide |

1226440-45-4 | 40mg |

$140.0 | 2023-09-09 |

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide 関連文献

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamideに関する追加情報

Introduction to 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide (CAS No: 1226440-45-4)

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide, a compound with the chemical identifier CAS No: 1226440-45-4, represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential pharmacological properties. The structural framework of this molecule, featuring a cyclopropane ring and an amide functional group, contributes to its unique chemical and biological characteristics. The presence of a cyano group and a phenoxyphenyl moiety further enhances its complexity and reactivity, making it a subject of intense study in synthetic and medicinal chemistry.

The cyclopropane ring is a key structural feature in this compound, known for its strained three-membered carbon structure. This strain often enhances the reactivity of the molecule, making it more susceptible to various chemical transformations. The amide group, on the other hand, provides a polar region that can interact with biological targets, potentially leading to therapeutic effects. The combination of these features makes 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide a promising candidate for further investigation in drug discovery.

Recent research has highlighted the importance of cyclopropane-containing compounds in medicinal chemistry. These molecules have shown potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The unique electronic properties of the cyclopropane ring allow for selective interactions with biological targets, which can be exploited to develop novel drugs with improved efficacy and reduced side effects.

The phenoxyphenyl moiety in 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide adds another layer of complexity to its chemical behavior. This aromatic group can participate in various non-covalent interactions, such as π-stacking and hydrogen bonding, which are crucial for binding to biological targets. The phenoxy group, in particular, is known for its ability to modulate the pharmacokinetic properties of molecules, enhancing their bioavailability and target specificity.

The cyano group present in this compound also plays a critical role in its reactivity and biological activity. Cyano groups are known to be versatile functional groups that can participate in various chemical reactions, including nucleophilic additions and metal coordination. In the context of drug discovery, cyano groups have been shown to enhance the binding affinity of molecules to biological targets, leading to more potent therapeutic effects.

Current research efforts are focused on understanding the mechanism of action of 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide and its analogs. Studies have shown that this compound exhibits promising activity against various disease-related targets. For instance, preliminary studies suggest that it may interfere with key signaling pathways involved in cancer cell proliferation and survival. Additionally, its potential anti-inflammatory properties have been explored, indicating its utility in treating chronic inflammatory diseases.

The synthesis of 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide is another area of active research. Chemists have developed innovative synthetic strategies to construct the complex molecular framework of this compound efficiently and in high yield. These synthetic approaches often involve multi-step reactions that require careful optimization to ensure regioselectivity and stereoselectivity. The development of such synthetic methodologies is crucial for the large-scale production of this compound for further studies.

In conclusion, 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide (CAS No: 1226440-45-4) is a fascinating molecule with significant potential in medicinal chemistry. Its unique structural features and promising biological activities make it an attractive candidate for further investigation. Ongoing research aims to elucidate its mechanism of action and develop novel derivatives with enhanced therapeutic properties. As our understanding of this compound grows, it is likely that new applications will emerge, contributing to advancements in drug discovery and development.

1226440-45-4 (1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide) Related Products

- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)

- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)

- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)

- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)

- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)

- 131570-57-5(Boc-D-Dab(Fmoc)-OH)

- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)

- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)

- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)

- 1161847-32-0(ethyl 3-amino-6-chloropyridazine-4-carboxylate)